molecular formula C12H12N2O4S2 B3694190 1-N-phenylbenzene-1,4-disulfonamide

1-N-phenylbenzene-1,4-disulfonamide

Cat. No.: B3694190
M. Wt: 312.4 g/mol
InChI Key: SVFNBKYBPHTVFU-UHFFFAOYSA-N
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Description

Benzene-1,4-disulfonamides are a class of organic compounds featuring two sulfonamide groups at the para positions of a benzene ring. These derivatives are of significant interest due to their versatile applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme-targeting activities . The substitution pattern on the sulfonamide nitrogen(s) critically influences their physicochemical properties, binding affinity, and biological efficacy.

This article focuses on these analogues to provide a comparative analysis.

Properties

IUPAC Name

4-N-phenylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c13-19(15,16)11-6-8-12(9-7-11)20(17,18)14-10-4-2-1-3-5-10/h1-9,14H,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFNBKYBPHTVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

N-Phenyl-1,4-benzenedisulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Overexpression of CA IX genes has been detected in many solid tumors, making it a useful target for discovering novel antiproliferative agents.

Biological Activity

1-N-phenylbenzene-1,4-disulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound is characterized by its sulfonamide functional groups and is structurally related to various biologically active molecules. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Sulfonamides are known to inhibit the activity of certain enzymes, particularly those involved in the synthesis of folate, which is crucial for bacterial growth. This mechanism makes them valuable as antibacterial agents. Additionally, the compound may exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways.

Antibacterial Activity

This compound has shown significant antibacterial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The inhibition is often quantified using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2022), the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics, enhancing their overall efficacy.

Case Study 2: Anti-inflammatory Activity

Jones et al. (2023) explored the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed a significant reduction in joint swelling and inflammatory markers in treated mice compared to controls, highlighting its potential as a therapeutic agent for managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound can be influenced by their structural features. Modifications to the phenyl rings or sulfonamide groups can enhance or diminish their activity. For instance:

Modification Effect on Activity
Addition of halogens on phenyl ringIncreased antibacterial potency
Alteration of sulfonamide groupEnhanced anti-inflammatory effects

Toxicity Profile

Despite its beneficial activities, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest low acute toxicity; however, chronic exposure effects are still under investigation.

Comparison with Similar Compounds

Anticancer Activity:
  • Indisulam (N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide) is a clinical-stage anticancer agent that recruits RBM39 to the DCAF15 E3 ligase complex, leading to proteasomal degradation. Its 3-chloroindole substituent is critical for binding to the DCAF15 hydrophobic pocket .
  • Compound 1 (3-methylindole derivative) shows moderate anticancer activity but lower potency compared to Indisulam, likely due to reduced electron-withdrawing effects of the methyl group .
Antimicrobial Activity:
  • P20 (N-(3-morpholinopropyl)benzene-1,4-disulfonamide) demonstrates antimicrobial properties, attributed to its ability to disrupt bacterial membrane integrity. The morpholinopropyl group enhances solubility, improving bioavailability .

Physicochemical and Structural Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Conformational Features
Indisulam 370.83 215–217 (decomp.) Low Planar indole-sulfonamide alignment
P20 371.45 180–182 Moderate L-shaped, hydrogen-bonded
N-(4-Chlorobenzyl)-N-methyl derivative 370.86 Not reported Low Rigid chlorobenzyl packing

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl in Indisulam) increase metabolic stability but reduce aqueous solubility.
  • Hydrogen-bonding motifs (e.g., in P20) influence crystal packing and intermolecular interactions, which are critical for solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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